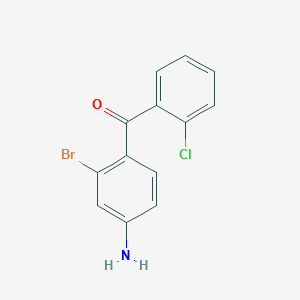
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction is carried out between an azide and an alkyne to form the triazole ring. The starting materials for this synthesis are usually 2-ethynylpyridine and an azide derivative. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, and is typically performed in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and the use of efficient catalytic systems suggest that large-scale synthesis could be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions and can be scaled up to produce significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the triazole or pyridine ring.
Applications De Recherche Scientifique
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine involves its ability to coordinate with metal ions and interact with biological macromolecules. The triazole ring can form stable complexes with transition metals, which can then interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-1,2,3-triazol-4-yl)pyridine
- 2-(1H-1,2,4-triazol-3-yl)pyridine
- 2-(1H-1,2,4-triazol-5-yl)pyridine
Uniqueness
5-methyl-2-(1H-1,2,3-triazol-5-yl)pyridine is unique due to the presence of a methyl group at the 5-position of the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to form metal complexes and interact with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
5-methyl-2-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C8H8N4/c1-6-2-3-7(9-4-6)8-5-10-12-11-8/h2-5H,1H3,(H,10,11,12) |
Clé InChI |
VGDKGGLEMCUKRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C2=NNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-5-nitrobenzoate](/img/structure/B13869765.png)
![2-Thieno[3,2-b]pyridin-5-ylacetonitrile](/img/structure/B13869768.png)




![N-(1-methyl-5-oxopyrrolidin-3-yl)-2-[(4-nitrophenyl)sulfonylamino]acetamide](/img/structure/B13869818.png)
![N-[7-(4-cyclopropylpyrimidin-5-yl)-1-benzothiophen-4-yl]methanesulfonamide](/img/structure/B13869819.png)




